![molecular formula C14H24N4O3 B6602241 tert-butyl N-(1-{[(2S,4R)-4-methoxypyrrolidin-2-yl]methyl}-1H-pyrazol-3-yl)carbamate CAS No. 2137077-69-9](/img/structure/B6602241.png)
tert-butyl N-(1-{[(2S,4R)-4-methoxypyrrolidin-2-yl]methyl}-1H-pyrazol-3-yl)carbamate
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Overview
Description
“tert-butyl N-(1-{[(2S,4R)-4-methoxypyrrolidin-2-yl]methyl}-1H-pyrazol-3-yl)carbamate” is a chemical compound. It is used in the synthesis of tetrasubstituted pyrroles, functionalized with ester or ketone groups at the C-3 position .
Synthesis Analysis
The synthesis of this compound involves several steps. One of the main synthetic schemes reported for the synthesis of this compound involves the use of tert-butyl carbamate in a palladium-catalyzed reaction . Another method involves the slow addition of a 70% ammonia solution to the reaction system, followed by stirring the mixture at about 0°C for 1 hour, then transferring the reaction mixture to room temperature and stirring for 18 hours .Molecular Structure Analysis
The molecular structure of this compound has been analyzed using X-Ray diffraction data. The unit cell parameters are: a = 7.0219 (18), b = 16.225 (4), c = 8.272 (2) Å; β = 98.314 (3)°; V = 932.5 Å 3; Z = 4; divergence factor R = 0.0412 .Chemical Reactions Analysis
This compound is involved in several chemical reactions. For example, it is used in palladium-catalyzed cross-coupling reactions with various aryl (Het) halides with Cs2CO3 as base in 1,4-dioxane (solvent) .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound have been analyzed using various techniques. The IR spectrum (KBr), ν, cm –1: 3192 (NH), 1638 (C=N), 1482 (CH 3), 1108 (C–N), 616 (δC–H). 1 H NMR spectrum, δ, ppm: 7.15 s (4H, NH 2), 9.2 s (1H, CH), 3.50 s (3H, CH 3). 13 C NMR spectrum, δ C, ppm: 34.93, 119.01, 132.44, 140.37 .properties
IUPAC Name |
tert-butyl N-[1-[[(2S,4R)-4-methoxypyrrolidin-2-yl]methyl]pyrazol-3-yl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N4O3/c1-14(2,3)21-13(19)16-12-5-6-18(17-12)9-10-7-11(20-4)8-15-10/h5-6,10-11,15H,7-9H2,1-4H3,(H,16,17,19)/t10-,11+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCZRYXZJQVQQDT-WDEREUQCSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NN(C=C1)CC2CC(CN2)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NC1=NN(C=C1)C[C@@H]2C[C@H](CN2)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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